molecular formula C16H21BrN2O B2938784 (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone CAS No. 2319807-92-4

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone

Cat. No.: B2938784
CAS No.: 2319807-92-4
M. Wt: 337.261
InChI Key: BNHPBBPVYDMWFS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone is a synthetic organic compound characterized by the presence of a bromophenyl group and a cyclobutyl-substituted diazepane ring

Preparation Methods

The synthesis of (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone typically involves multi-step organic reactions. The general synthetic route includes:

    Formation of the Diazepane Ring: The diazepane ring can be synthesized through the cyclization of appropriate amine precursors under acidic or basic conditions.

    Introduction of the Cyclobutyl Group: The cyclobutyl group is introduced via alkylation reactions using cyclobutyl halides.

    Attachment of the Bromophenyl Group: The final step involves the coupling of the bromophenyl group to the diazepane ring, often through nucleophilic substitution reactions.

Industrial production methods may involve optimization of these steps to enhance yield and purity, utilizing catalysts and controlled reaction conditions.

Chemical Reactions Analysis

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ketone group to an alcohol.

    Substitution: The bromine atom in the bromophenyl group can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common reagents and conditions for these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and controlled temperatures.

Scientific Research Applications

(3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Biological Studies: The compound is used in studies to understand its interaction with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone involves its interaction with molecular targets, such as enzymes or receptors. The bromophenyl group may facilitate binding to hydrophobic pockets, while the diazepane ring can interact with polar residues. These interactions can modulate the activity of the target proteins, leading to desired biological effects.

Comparison with Similar Compounds

Similar compounds to (3-Bromophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone include:

    (3-Chlorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone: Similar structure but with a chlorine atom instead of bromine.

    (3-Fluorophenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone: Contains a fluorine atom in place of bromine.

    (3-Methylphenyl)(4-cyclobutyl-1,4-diazepan-1-yl)methanone: Features a methyl group instead of a halogen.

The uniqueness of this compound lies in the specific electronic and steric effects imparted by the bromine atom, which can influence its reactivity and interaction with biological targets.

Properties

IUPAC Name

(3-bromophenyl)-(4-cyclobutyl-1,4-diazepan-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H21BrN2O/c17-14-5-1-4-13(12-14)16(20)19-9-3-8-18(10-11-19)15-6-2-7-15/h1,4-5,12,15H,2-3,6-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNHPBBPVYDMWFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1)N2CCCN(CC2)C(=O)C3=CC(=CC=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H21BrN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.